2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazopurines. This compound features a fused ring system with multiple aromatic and heterocyclic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a substituted imidazole with a purine derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system. Solvents like dimethylformamide or toluene are often used to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced compounds .
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Thiazole-containing compounds : Such as dabrafenib and dasatinib, which also exhibit significant biological activities .
Uniqueness
What sets 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique fused ring structure, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines .
Properties
Molecular Formula |
C22H18FN5O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H18FN5O2/c1-14-12-26-18-19(24-21(26)28(14)17-6-4-3-5-7-17)25(2)22(30)27(20(18)29)13-15-8-10-16(23)11-9-15/h3-12H,13H2,1-2H3 |
InChI Key |
BCMHOBJSDHMFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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